N-[2-(3-methoxyphenoxy)ethyl]naphthalene-1-carboxamide
Overview
Description
Preparation Methods
The synthesis of N-[2-(3-methoxyphenoxy)ethyl]naphthalene-1-carboxamide involves the condensation of N-(naphthalen-1-ylcarbonyl)glycine with 2-(3-methoxyphenoxy)aniline . The reaction typically requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Industrial production methods may involve optimizing these conditions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-[2-(3-methoxyphenoxy)ethyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.
Scientific Research Applications
N-[2-(3-methoxyphenoxy)ethyl]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a model compound in studying the behavior of carboxamides and their derivatives in various chemical reactions.
Mechanism of Action
N-[2-(3-methoxyphenoxy)ethyl]naphthalene-1-carboxamide exerts its effects by inhibiting PCNA, a protein crucial for DNA replication and repair . It selectively targets a post-translationally modified isoform of PCNA, termed caPCNA, which is preferentially found in cancer cells . By binding to caPCNA, the compound disrupts the interaction between PCNA and other proteins involved in DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to N-[2-(3-methoxyphenoxy)ethyl]naphthalene-1-carboxamide include other PCNA inhibitors and carboxamide derivatives. Some of these compounds are:
N-(2-(2-methoxyphenoxy)ethyl)acetamide: Similar in structure but with different functional groups, leading to varied biological activities.
N-(2-(2-methoxyphenoxy)ethyl)-1-propanamine: Another related compound with distinct chemical properties and applications.
This compound stands out due to its specificity in targeting caPCNA, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
N-[2-(3-methoxyphenoxy)ethyl]naphthalene-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-23-16-8-5-9-17(14-16)24-13-12-21-20(22)19-11-4-7-15-6-2-3-10-18(15)19/h2-11,14H,12-13H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIWZLZUGSGQHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCNC(=O)C2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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